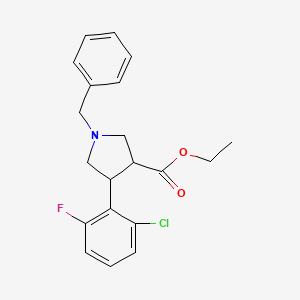

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a chloro-fluorophenyl group, and an ethyl ester group

Properties

Molecular Formula |

C20H21ClFNO2 |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C20H21ClFNO2/c1-2-25-20(24)16-13-23(11-14-7-4-3-5-8-14)12-15(16)19-17(21)9-6-10-18(19)22/h3-10,15-16H,2,11-13H2,1H3 |

InChI Key |

MLLNXKAOQUTQRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=C(C=CC=C2Cl)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Substitution with Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro-fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2,5-diones: Known for their biological activities and used in drug discovery.

Pyrrolizines: Another class of pyrrolidine derivatives with diverse pharmacological properties.

Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate (CAS Number: 2327184-32-5) is a synthetic compound characterized by a pyrrolidine ring structure with various substituents that may influence its biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating central nervous system disorders and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 359.84 g/mol. The unique structural features include:

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing heterocycle |

| Chloro and Fluoro Substituents | Enhance lipophilicity and may influence receptor interactions |

| Benzyl Group | Provides additional steric bulk and potential for interaction with biological targets |

The biological activity of this compound is hypothesized to arise from its ability to interact with various receptors and enzymes. Studies have indicated that compounds with similar structural motifs often exhibit significant binding affinities to neurotransmitter receptors, which may be relevant for their therapeutic effects in neurological conditions.

Biological Activity Studies

Research on the biological activity of this compound has focused on its antimicrobial properties, as well as its potential neuropharmacological effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds showed that derivatives with similar structural features exhibited significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . Although specific data for this compound is limited, the presence of halogen substituents typically enhances antimicrobial efficacy.

Neuropharmacological Potential

The structural characteristics of this compound suggest it could act as a lead compound for developing drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits for conditions such as anxiety, depression, or neurodegenerative diseases.

Case Studies

While direct case studies on this compound are scarce, related compounds have been evaluated for their pharmacological profiles:

- Neuroprotective Effects : A study on pyrrolidine derivatives demonstrated neuroprotective effects in animal models of neurodegeneration, suggesting that modifications in the pyrrolidine structure can enhance efficacy against neuronal damage .

- Antitumor Activity : Compounds with similar structures have shown promising antitumor activity in vitro, indicating that this compound may also possess potential anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.